3-Piperidin-1-ylbenzonitrile
Overview
Description
3-Piperidin-1-ylbenzonitrile is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
3-Piperidin-1-ylbenzonitrile and its derivatives play a critical role in medicinal chemistry, serving as key intermediates in the synthesis of various pharmacologically active compounds. For instance, the compound has been utilized in the synthesis of 3-(pyrrolidin-1-yl)piperidine, a rigid diamine of importance in medicinal chemistry due to its potential applications in drug discovery (Smaliy et al., 2011). This demonstrates the compound's utility in facilitating the development of new therapeutic agents through innovative synthetic routes.
Drug Discovery and Development
In drug discovery, this compound derivatives have been explored for their pharmacological properties. For example, derivatives have been investigated for their potential as NMDA receptor antagonists, contributing to the development of new therapeutic strategies for neurological conditions (McLaughlin et al., 2016). This highlights the compound's significance in the exploration of novel treatments for complex diseases.
Antimicrobial and Antifungal Applications
Compounds derived from this compound have shown promise in antimicrobial and antifungal applications. For instance, specific derivatives have demonstrated efficacy in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells, presenting a potential strategy for combating antibiotic resistance (Kim et al., 2011). Additionally, benzofuran-based derivatives have exhibited significant potency against clinically isolated strains of human fungal pathogens, suggesting their potential as novel antifungal agents (Abdel‐Aziz & Mekawey, 2009).
Corrosion Inhibition
The derivatives of this compound have also found applications in the field of material science, specifically in corrosion inhibition. Research indicates these compounds can effectively inhibit the corrosion of metals in various environments, highlighting their potential as environmentally friendly corrosion inhibitors (Xavier & Rajendran, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 3-piperidin-1-ylbenzonitrile, are known to interact with a variety of targets due to their versatile structure .
Mode of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-piperidin-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEMJQTXKKOYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427633 | |
Record name | 3-piperidin-1-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175696-74-9 | |
Record name | 3-piperidin-1-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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